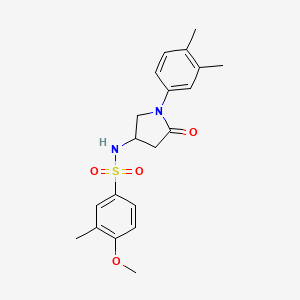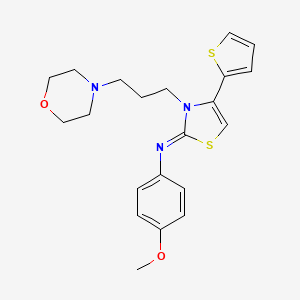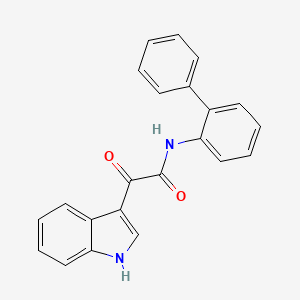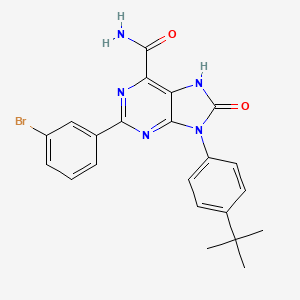
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CUDC-907, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), which are both important targets for cancer therapy.
Mécanisme D'action
The dual inhibition of HDAC and PI3K by N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide results in the disruption of several important signaling pathways that are involved in cancer cell growth and survival. HDAC inhibition leads to the acetylation of histones, which can result in the upregulation of tumor suppressor genes and the downregulation of oncogenes. PI3K inhibition leads to the inhibition of the AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its dual inhibition of HDAC and PI3K, which allows for the study of multiple signaling pathways involved in cancer growth and survival. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide. One direction is the development of more potent and selective inhibitors of HDAC and PI3K. Another direction is the investigation of combination therapies with N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide and other anticancer agents. Additionally, further research is needed to determine the optimal dosing and administration of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide for cancer treatment.
Applications De Recherche Scientifique
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast cancer, lymphoma, and multiple myeloma. In addition, it has been shown to have synergistic effects when used in combination with other anticancer agents.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-16-14-18(9-10-21(16)27-2)29(25,26)23-15-20(22-8-5-13-28-22)24-12-11-17-6-3-4-7-19(17)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEHSDWUXRBGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3301016.png)
![6-Nitrothieno[3,2-b]pyridin-7-ol](/img/structure/B3301019.png)




![2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B3301064.png)



![(4-Ethoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3301086.png)

